NDI-091143 - 2375840-87-0

NDI-091143

Catalog Number: EVT-276928
CAS Number: 2375840-87-0
Molecular Formula: C20H14ClF2NO5S
Molecular Weight: 453.8408
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NDI-091143 is a potent and selective allosteric inhibitor of the human enzyme ATP citrate lyase (ACLY). ACLY plays a crucial role in cellular metabolism by catalyzing the conversion of citrate and coenzyme A (CoA) into acetyl-CoA, oxaloacetate, adenosine diphosphate (ADP), and inorganic phosphate. This enzymatic reaction is the primary source of cytoplasmic acetyl-CoA, a fundamental building block for the biosynthesis of fatty acids, cholesterol, and isoprenoids. []

Synthesis Analysis

While the provided abstracts do not offer a detailed synthesis pathway for NDI-091143, one study mentions a "ring-closing" strategy for conformational restriction based on NDI-091143 to develop a novel macrocyclic ACLY inhibitor. [] This suggests that NDI-091143 likely serves as a structural template for the design and synthesis of new ACLY inhibitors.

Mechanism of Action

NDI-091143 acts as an allosteric inhibitor of ACLY. [] Allosteric inhibitors bind to an enzyme at a site distinct from the active site, inducing conformational changes that ultimately reduce the enzyme's catalytic activity. While the specific binding site of NDI-091143 on ACLY remains unclear from the provided abstracts, its allosteric mechanism of action suggests a high degree of specificity for ACLY inhibition.

Applications
  • Dyslipidemia and Hepatic Steatosis Research: ACLY inhibition is considered a promising therapeutic strategy for managing dyslipidemia (abnormal blood lipid levels) and hepatic steatosis (fatty liver disease). [] By inhibiting ACLY, NDI-091143 can potentially reduce the synthesis of fatty acids and cholesterol, mitigating the development of these metabolic disorders.
  • Cancer Research: ACLY is often upregulated in various cancer cells, promoting tumor growth and proliferation. [] NDI-091143, through its ACLY inhibitory action, has shown potential in preclinical studies to suppress cancer cell growth and enhance the efficacy of existing chemotherapeutic agents, such as sorafenib in thyroid cancer. []
  • Vascular Aging Research: Studies demonstrate that disturbances in fatty acid metabolism contribute to vascular endothelial cell senescence, a critical factor in age-related cardiovascular diseases. [] NDI-091143, by inhibiting ACLY and modulating acetyl-CoA levels, has demonstrated potential in preclinical models to influence endothelial cell senescence and protect against vascular aging. []
Future Directions
  • Structural Optimization: Further research could focus on optimizing the structure of NDI-091143 to enhance its potency, selectivity, and pharmacokinetic properties. This could involve exploring various chemical modifications, such as those employed in the "ring-closing" strategy. []
  • Combination Therapies: Exploring the efficacy of NDI-091143 in combination with existing therapies, such as sorafenib in thyroid cancer treatment, could lead to more effective treatment strategies for complex diseases. []

Compound 2

Compound Description: Compound 2 is a novel macrocyclic ATP citrate lyase (ACLY) inhibitor developed using a "ring-closing" strategy for conformational restriction based on the structure of NDI-091143. [] It exhibits potent ACLY inhibitory activity and binding affinity comparable to NDI-091143. [] Importantly, Compound 2 demonstrates significantly improved metabolic stability in human liver microsomes (HLMs) compared to NDI-091143 (T1/2 = 531.22 min vs. 3.36 min). []

SB-204990

Compound Description: SB-204990 is a known ACLY inhibitor. [] It was one of four ACLY inhibitors evaluated in a study investigating their potential to attenuate ectopic lipid accumulation in the kidneys of db/db mice, a model of obesity-related renal injury. []

Relevance: Although structurally dissimilar to NDI-091143, SB-204990 shares its biological target, ACLY, and was included in a comparative study alongside NDI-091143 for its potential to treat obesity-related renal injuries. []

ETC-1002

Compound Description: ETC-1002 is another known ACLY inhibitor. [] Similar to SB-204990, it was included in the study evaluating the potential of ACLY inhibitors to ameliorate obesity-related renal injuries in db/db mice. []

Relevance: While structurally distinct from NDI-091143, ETC-1002 shares its ACLY inhibitory activity and was investigated alongside NDI-091143 for its potential therapeutic benefits in obesity-related renal dysfunction. []

BMS-303141

Compound Description: BMS-303141 is an ACLY inhibitor identified as having the highest binding affinity for ACLY among the four inhibitors (including NDI-091143) tested in a study using the AutoDock Vina application. [] In the study, BMS-303141 effectively reduced ACLY expression in the kidneys of db/db mice, decreased serum lipid levels, and attenuated renal ectopic lipid accumulation, ultimately protecting against obesity-related renal injury. []

Relevance: Although structurally different from NDI-091143, BMS-303141 shares its ability to inhibit ACLY and was found to be a more potent inhibitor in a comparative study using computational modeling and in vivo experiments. []

Acetate

Compound Description: Acetate is a short-chain fatty acid (SCFA) that can be produced during fatty acid oxidation (FAO). [] Supplementation with acetate has been shown to ameliorate endothelial senescence, a key factor in vascular dysfunction and aging-related cardiovascular diseases. []

Relevance: While not structurally related to NDI-091143, acetate plays a role in the same biological pathway affected by ACLY inhibition. NDI-091143 inhibits ACLY, which is responsible for producing acetyl-CoA, a precursor to acetate. [] Therefore, acetate supplementation can be seen as a downstream intervention that could potentially counteract some of the effects of ACLY inhibition by NDI-091143.

Propionate

Compound Description: Propionate, like acetate, is a short-chain fatty acid (SCFA) that can be generated through FAO. [] Supplementation with propionate has also been shown to improve endothelial senescence. []

Relevance: While not structurally similar to NDI-091143, propionate, like acetate, is relevant in the context of ACLY inhibition. NDI-091143's inhibition of ACLY affects the production of acetyl-CoA, which is a precursor to both acetate and propionate. [] Hence, propionate supplementation could potentially mitigate some of the downstream effects of ACLY inhibition by NDI-091143.

Properties

CAS Number

2375840-87-0

Product Name

NDI-091143

IUPAC Name

Methyl 3-chloro-5-(N-(4,6-difluoro-[1,1'-biphenyl]-3-yl)sulfamoyl)-4-hydroxybenzoate

Molecular Formula

C20H14ClF2NO5S

Molecular Weight

453.8408

InChI

InChI=1S/C20H14ClF2NO5S/c1-29-20(26)12-7-14(21)19(25)18(8-12)30(27,28)24-17-9-13(15(22)10-16(17)23)11-5-3-2-4-6-11/h2-10,24-25H,1H3

InChI Key

YSTSHUWHIDBZAK-UHFFFAOYSA-N

SMILES

O=C(OC)C1=CC(S(=O)(NC2=CC(C3=CC=CC=C3)=C(F)C=C2F)=O)=C(O)C(Cl)=C1

Solubility

Soluble in DMSO

Synonyms

NDI-091143; NDI 091143; NDI091143;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.